ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy and methyl groups.
The next step involves the coupling of the indole derivative with glycine to form the glycyl intermediate. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Finally, the glycyl intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to form the target compound. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with viral proteins, inhibiting their replication and spread .
Comparison with Similar Compounds
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can be compared with other indole derivatives and piperazine-containing compounds:
Similar Compounds: N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine.
Uniqueness: The presence of both the indole and piperazine moieties in a single molecule provides a unique combination of biological activities and chemical reactivity.
Biological Activity
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activity. This article reviews the synthesis, pharmacological properties, and biological effects of this compound, drawing on diverse sources including research studies and reviews.
Chemical Structure and Properties
The compound's structure consists of an ethyl ester linked to a piperazine moiety, which is further substituted with a glycyl group and an indole derivative. The molecular formula is C₁₄H₁₈N₄O₃, with a molecular weight of approximately 286.32 g/mol. The presence of the methoxy and carbonyl groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Indole Derivative : The 5-methoxy-1-methylindole is synthesized through standard organic reactions involving methoxylation and methylation.
- Coupling Reaction : The indole derivative is then coupled with a piperazine derivative using standard peptide coupling techniques.
- Esterification : Finally, the carboxylic acid group is converted to an ethyl ester.
Antimicrobial Activity
Research has indicated that derivatives of indole compounds often exhibit significant antimicrobial properties. A study evaluating various indole derivatives found that compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Anticancer Properties
Indole derivatives are also recognized for their anticancer potential. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that such compounds can induce cytotoxic effects in cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Neuropharmacological Effects
The piperazine moiety in the compound has been associated with anxiolytic and antidepressant activities. Studies on related piperazine derivatives have shown effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several indole derivatives, including this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a study focused on anticancer properties, this compound was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its effectiveness in inhibiting cancer cell growth. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway .
Properties
Molecular Formula |
C20H26N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(5-methoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-4-29-20(27)24-9-7-23(8-10-24)18(25)13-21-19(26)17-12-14-11-15(28-3)5-6-16(14)22(17)2/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,21,26) |
InChI Key |
IXUMCIGJTVSNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
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